1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-phenylurea: Lacks the additional chlorination on the second phenyl group.
1-(2,5-Dichlorophenyl)-3-phenylurea: Similar structure but with different substitution patterns.
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea: Different chlorination pattern on the second phenyl group.
The uniqueness of this compound lies in its specific chlorination pattern, which may confer distinct chemical and biological properties.
Properties
CAS No. |
13142-26-2 |
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Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19) |
InChI Key |
OLZGSQLKPOBDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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